molecular formula C23H20IN5O7 B12342963 [(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate

Cat. No.: B12342963
M. Wt: 605.3 g/mol
InChI Key: NUMKXZMZKGFCRJ-ISJRUSPKSA-N
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Description

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including azido, benzoyloxy, and iodomethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenating agent.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution of a halide precursor with sodium azide.

    Benzoylation: The benzoyloxy group can be introduced through an esterification reaction using benzoyl chloride and a suitable base.

    Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodomethane and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine or other functional groups.

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include sodium azide, sodium cyanide, and various amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications and applications in organic synthesis.

Biology

In biology, this compound may be used as a probe or reagent for studying biological processes. The azido group, in particular, can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure and reactivity could be harnessed for drug development, particularly in targeting specific biological pathways.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate depends on its specific application. In biological systems, the azido group can undergo click chemistry reactions, allowing for the selective labeling and modification of biomolecules. The benzoyloxy and iodomethyl groups can interact with specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4S,5S)-5-azido-4-hydroxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate: Similar structure but lacks the benzoyloxy group.

    [(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(methyl)oxolan-3-yl] benzoate: Similar structure but lacks the iodomethyl group.

Uniqueness

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate is unique due to the presence of both the azido and iodomethyl groups, which provide distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C23H20IN5O7

Molecular Weight

605.3 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-azido-4-benzoyloxy-2-(2,4-dioxo-1,3-diazinan-1-yl)-5-(iodomethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C23H20IN5O7/c24-13-23(27-28-25)18(35-21(32)15-9-5-2-6-10-15)17(34-20(31)14-7-3-1-4-8-14)19(36-23)29-12-11-16(30)26-22(29)33/h1-10,17-19H,11-13H2,(H,26,30,33)/t17-,18+,19-,23-/m1/s1

InChI Key

NUMKXZMZKGFCRJ-ISJRUSPKSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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